molecular formula C17H13Cl2N3O3 B2717845 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-77-6

1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2717845
CAS RN: 941910-77-6
M. Wt: 378.21
InChI Key: IXHIVSHCVMPHIJ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Investigation and Conformational Studies

Research conducted on dihydronicotinamides, which share structural similarities with the compound , emphasizes the importance of spectroscopic investigation for understanding the conformation, absorption, and fluorescence characteristics of these compounds. Such studies are pivotal for elucidating the effective conjugation and conformational preferences in solution, which are crucial for their biological activity and interaction with biological targets (Fischer, Fleckenstein, & Hönes, 1988).

Potential Antipsychotic Agents

The exploration of heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine and serotonin receptors and in vivo activities, underscores the therapeutic relevance of compounds with complex heterocyclic structures. This area of research highlights the potential of such compounds in addressing neurological disorders, providing a framework for further investigation into their therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis of Novel Pyrido and Pyrimidines Derivatives

The synthesis of novel pyrido and pyrimidines derivatives, with emphasis on their potential anticancer and anti-inflammatory properties, showcases the versatility of heterocyclic compounds in medicinal chemistry. These compounds serve as critical tools for developing new therapeutic agents, demonstrating the importance of synthetic chemistry in advancing drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antitubercular Activity of Dihydropyridine Derivatives

Research on 1,4-dihydropyridine-3,5-dicarboxamide derivatives highlights their significant anti-tubercular activity. This study not only underscores the role of dihydropyridines in combating mycobacterium tuberculosis but also illustrates the synergy between synthetic chemistry and computational predictions in identifying potent compounds (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).

Synthesis and Biological Evaluation of Pyrazolopyrimidines

The development of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents represent a critical intersection of organic synthesis and pharmacology. Such studies are essential for identifying new leads in the fight against cancer and inflammation, demonstrating the compound's potential utility in therapeutic interventions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c1-10-7-15(21-25-10)20-16(23)13-3-2-6-22(17(13)24)9-11-4-5-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHIVSHCVMPHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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